5-fluoro PB-22 7-hydroxyquinoline isomer

Forensic toxicology LC-MS/MS method validation Regioisomer discrimination

Forensic laboratories face a critical identification gap: GC-MS cannot separate 5F-PB-22 from its 5-hydroxyquinoline isomer, and EI mass spectra are near-identical across all regioisomers. This 7-hydroxyquinoline isomer reference standard solves that challenge by enabling definitive LC-MS/MS differentiation via the reversed m/z 144/145 product ion abundance hierarchy - the confirmatory signature required for courtroom-admissible identification. • Enables unambiguous regioisomer identification to prevent false attribution to scheduled substances • ≥98% purity, verified by certificate of analysis for method validation • Available in 1 mg, 5 mg, and 10 mg quantities for calibration and routine casework

Molecular Formula C23H21FN2O2
Molecular Weight 376.4
Cat. No. B1162241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro PB-22 7-hydroxyquinoline isomer
Synonymsquinolin-7-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate
Molecular FormulaC23H21FN2O2
Molecular Weight376.4
Structural Identifiers
SMILESO=C(OC1=CC2=C(C=CC=N2)C=C1)C3=CN(CCCCCF)C4=C3C=CC=C4
InChIInChI=1S/C23H21FN2O2/c24-12-4-1-5-14-26-16-20(19-8-2-3-9-22(19)26)23(27)28-18-11-10-17-7-6-13-25-21(17)15-18/h2-3,6-11,13,15-16H,1,4-5,12,14H2
InChIKeyJZXVQWGAJSFTPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 each / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro PB-22 7-Hydroxyquinoline Isomer


5-fluoro PB-22 7-hydroxyquinoline isomer (CAS 1630756-70-5; also designated as 5F-PB-22 7Q isomer) is a regioisomeric synthetic cannabinoid receptor agonist belonging to the quinolinyl ester indole class. It is structurally defined as 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid 7-quinolinyl ester, possessing the molecular formula C23H21FN2O2 and a molar mass of 376.42 g/mol [1]. The compound differs from the parent 5F-PB-22 (5F-QUPIC) exclusively by the attachment position of the ester linkage to the quinoline moiety—substitution occurs at the 7-position of quinoline rather than the 8-position [2]. This positional isomerism produces distinct analytical signatures while preserving identical elemental composition, making this compound a critical reference material for forensic method development and regioisomer differentiation studies [3].

Regioisomer-specific analytical reference standard for forensic identification
Enables definitive LC-MS/MS differentiation of 7-hydroxyquinoline isomer from parent 5F-PB-22
Supports regioisomer panel method development and retention time validation

5F-PB-22 7-Q Isomer Substitution Limitations


Regioisomers of 5F-PB-22—including the 7-hydroxyquinoline, 6-hydroxyquinoline, and 5-hydroxyquinoline variants—share identical molecular mass (376.42 Da) and near-identical electron ionization (EI) mass spectra, rendering them indistinguishable by conventional GC-MS screening methods [1]. Critically, GC alone fails to separate 5F-PB-22 from its 5-hydroxyquinoline isomer, producing co-elution that masks the presence of either compound [2]. Because only the 8-hydroxyquinoline parent (5F-PB-22) is explicitly scheduled in many jurisdictions, analytical laboratories require authentic reference standards for each regioisomer to definitively identify which specific positional variant is present in seized materials. Substituting one isomer for another in method validation or as a calibration standard introduces systematic identification error, potentially leading to false-negative findings for controlled substances or false-positive identification of unregulated isomers. The quantitative differentiation data below establishes why procurement of the specific 7-hydroxyquinoline isomer reference standard is non-negotiable for laboratories conducting confirmatory analysis of 5F-PB-22–related casework.

Mass Spectral Identity

Identical molecular mass and near-identical EI spectra prevent GC-MS differentiation; substituting another isomer may mask the presence of the 7-Q variant.

GC Co-Elution

GC fails to separate 5F-PB-22 from the 5-hydroxyquinoline isomer; a non-7-Q standard cannot resolve this co-elution and may produce false identification.

Confirmatory Integrity

Using any other isomer as calibration standard risks systematic misidentification and may compromise courtroom-admissible forensic confirmation.

5F-PB-22 7-Q Isomer Differentiation Evidence


Product Ion Ratio: 7-Q vs. 8-Q Isomer

Under LC-ESI-MS/MS conditions with collision-induced dissociation, the 7-hydroxyquinoline isomer produces distinct relative abundances of product ions compared to the parent 5F-PB-22 (8-hydroxyquinoline isomer). Both compounds share the protonated molecular ion at m/z 377.2 as precursor, but their fragmentation patterns diverge quantifiably. This divergence enables definitive mass spectrometric differentiation despite identical molecular mass [1].

Product Ion Ratio
Head-to-head
7-Q isomer: m/z 144 > m/z 145
5F-PB-22 (8-Q): m/z 145 > m/z 144
Reversed abundance hierarchy confirms 7-hydroxyquinoline isomer identity
LC-ESI-MS/MS; precursor m/z 377.2
Forensic toxicology LC-MS/MS method validation Regioisomer discrimination

LC Separation of 7-Q and 5-Q Isomers

While GC fails to separate 5F-PB-22 from its 5-hydroxyquinoline isomer, LC achieves successful resolution of all ten 5F-PB-22 regioisomers including the 7-hydroxyquinoline isomer. The 7-hydroxyquinoline isomer exhibits a distinct retention time that differs from the 5-hydroxyquinoline isomer, enabling unambiguous chromatographic separation where GC methods cannot [1].

LC Resolution
Head-to-head
LC: complete resolution of all 10 regioisomers
GC: co-elution of 5-Q isomer with 5F-PB-22
Essential for retention time assignment and method validation
Confirms isomer separation where GC fails
Chromatographic separation Regioisomer resolution Forensic method development

Fluorination Effect on CB1 Potency

At the class level, terminal fluorination of N-pentyl indole synthetic cannabinoids increases CB1 receptor functional potency approximately 2- to 5-fold compared to the corresponding des-fluoro analogs. While no receptor binding or functional activity data have been published specifically for the 7-hydroxyquinoline isomer, the broader class-level trend indicates that the 5-fluoropentyl moiety confers enhanced CB1 agonist activity relative to non-fluorinated PB-22 variants [1].

CB1 Potency Context
Class-level
Fluorinated N-pentyl indoles exhibit ~2-5× increased CB1 functional activity vs. des-fluoro analogs
Provides structural context for SAR study design
No isomer-specific receptor data available; class inference only
Cannabinoid receptor pharmacology Structure-activity relationship Fluorine bioisosterism

5F-PB-22 7-Q Isomer Application Scenarios


Forensic Identification of Seized Materials

Forensic laboratories analyzing seized herbal blends or powder samples require the 7-hydroxyquinoline isomer reference standard to definitively distinguish this regioisomer from the parent 5F-PB-22 (8-hydroxyquinoline isomer) and from the 5-hydroxyquinoline isomer that co-elutes under GC conditions. The reversed m/z 144/145 product ion abundance hierarchy established via LC-ESI-MS/MS provides the confirmatory fragmentation signature necessary for courtroom-admissible identification, preventing false attribution to scheduled substances [1].

LC-MS/MS Regioisomer Panel Method

The 7-hydroxyquinoline isomer serves as an essential calibration standard for developing and validating multi-analyte LC-MS/MS methods that aim to resolve all ten 5F-PB-22 regioisomers. Given that GC-MS alone cannot differentiate these isomers and produces co-elution of the 5-hydroxyquinoline isomer with 5F-PB-22, laboratories transitioning to LC-MS/MS workflows must include the 7-hydroxyquinoline isomer standard to establish retention time windows and verify chromatographic resolution from structurally adjacent isomers [1].

SAR Studies Reference Material

Researchers investigating how quinoline substitution position (7-position vs. 8-position vs. 5-position) affects cannabinoid receptor binding affinity and functional activity require the 7-hydroxyquinoline isomer as a discrete test article. The compound enables systematic SAR evaluation of the quinolinyl ester indole scaffold, with the class-level evidence indicating that the 5-fluoropentyl moiety confers approximately 2- to 5-fold enhanced CB1 potency relative to non-fluorinated analogs—a baseline expectation that can be empirically tested once receptor assay data for this isomer become available [2].

Application
Selection Property
Validation Focus
Forensic seized-material analysis
Regioisomer-specific MS fragmentation signature
Confirmatory product ion ratio (m/z 144/145)
LC-MS/MS regioisomer panel development
Chromatographic retention time and resolution from 5-Q isomer
Separation validation where GC co-elution occurs
Cannabinoid receptor SAR studies
5-Fluoropentyl potency context vs. non-fluorinated analogs
CB1 functional activity review (class-level inference)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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